4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one is a complex organic compound that features multiple functional groups, including triazole, dioxolane, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the dioxolane ring: This step involves the reaction of a dichlorophenyl compound with a triazole derivative under acidic conditions to form the dioxolane ring.
Piperazine ring formation: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Final assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole or dioxolane rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Bioconjugation: Its functional groups allow for conjugation with biomolecules, enabling its use in biochemical assays and diagnostics.
Medicine
Pharmaceuticals: The compound’s structure suggests potential activity as an antifungal, antibacterial, or anticancer agent.
Drug Delivery: Its ability to form stable complexes with various drugs could be exploited in drug delivery systems.
Industry
Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Cosmetics: Its stability and functional groups make it suitable for use in cosmetic formulations.
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring may bind to the active site of enzymes, inhibiting their activity. Additionally, the dioxolane and piperazine rings may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Ketoconazole: Another triazole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal with a similar dioxolane ring.
Uniqueness
4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one is unique due to its combination of deuterium atoms, multiple ring structures, and diverse functional groups. This combination provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C35H38Cl2N8O5 |
---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i18D2,19D2,31D |
InChI Key |
ISJVOEOJQLKSJU-GVTLFXSOSA-N |
Isomeric SMILES |
[2H][C@@]1(C(O[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)([2H])[2H])C([2H])([2H])OC4=CC=C(C=C4)N5CCN(CC5)C6=CC=C(C=C6)N7C=NN(C7=O)C(C)C(C)O |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.